1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it an interesting subject for various chemical studies. The compound consists of a methoxyphenyl group and a nitrophenyl group connected by a penta-2,4-dien-1-one backbone. This structure imparts unique electronic and optical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one can be synthesized through a series of organic reactions. One common method involves the aldol condensation of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Mix 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone.
- Add sodium hydroxide to the mixture to initiate the aldol condensation reaction.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying conjugated systems and their electronic properties.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer reactions and form complexes with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the methoxy group, affecting its electronic properties.
Uniqueness: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and optical properties. This combination makes it valuable for specific applications in research and industry.
Properties
CAS No. |
58200-78-5 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C18H15NO4/c1-23-17-12-8-15(9-13-17)18(20)5-3-2-4-14-6-10-16(11-7-14)19(21)22/h2-13H,1H3 |
InChI Key |
PDEIJLMSYDLBQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.